4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-chloro-6-ethoxyphenol
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Overview
Description
4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-chloro-6-ethoxyphenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a triazino-benzoxazepine core, makes it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-chloro-6-ethoxyphenol involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core is typically synthesized through a cyclization reaction involving a suitable precursor. The allylsulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the chloro and ethoxy groups under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazino-benzoxazepine core can be reduced under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-chloro-6-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through the interaction with specific molecular targets, such as enzymes or receptors. The triazino-benzoxazepine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The allylsulfanyl group may also play a role in modulating the compound’s activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-chloro-6-ethoxyphenol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate .
- 3-(Allylsulfanyl)-6,7-dihydrospiro([1,2,4]triazino[5,6-D][3,1]benzoxazepine-6,1’-cyclohexane) .
These compounds share the triazino-benzoxazepine core but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
2-chloro-6-ethoxy-4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-3-9-30-21-24-20-17(25-26-21)13-7-5-6-8-15(13)23-19(29-20)12-10-14(22)18(27)16(11-12)28-4-2/h3,5-8,10-11,19,23,27H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSLXYDRHPUFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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